6-Bromo-2-isopropenylquinoline
Description
6-Bromo-2-isopropenylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and an isopropenyl group (–CH₂–C(CH₃)=CH₂) at the 2-position of the quinoline scaffold.
- Molecular Formula: C₁₃H₁₂BrN (estimated based on substituent addition to quinoline core).
- Molecular Weight: ~248.08 g/mol (calculated by adding the isopropenyl group's mass to 6-bromo-2-methylquinoline (222.08 g/mol, )).
- Key Features: The bromine atom enhances electrophilic substitution reactivity and may influence intermolecular interactions (e.g., halogen bonding).
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
6-bromo-2-prop-1-en-2-ylquinoline |
InChI |
InChI=1S/C12H10BrN/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)14-11/h3-7H,1H2,2H3 |
InChI Key |
AFVDSRXBJLOJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Bromo-2-isopropenylquinoline with structurally analogous quinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.
Key Comparative Insights:
Substituent Effects on Reactivity: Electron-Donating Groups: The isopropenyl group (electron-rich) may activate the quinoline ring toward electrophilic substitution at positions ortho/para to itself, unlike electron-withdrawing groups like –COOH (). Steric Effects: The isopropenyl group’s bulkiness could hinder reactions requiring planar transition states (e.g., SNAr), compared to smaller substituents like –CH₃ or –OCH₃.
Synthetic Routes: 6-Bromo-2-isopropenylquinoline could be synthesized via:
- Friedländer synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones bearing the isopropenyl group.
- Cross-Coupling: Suzuki-Miyaura coupling using 6-bromo-2-iodoquinoline and isopropenyl boronic acid (analogous to Step 2 in ).
Physicochemical Properties: Solubility: The isopropenyl group’s hydrophobicity likely reduces water solubility compared to polar derivatives like 6-Bromo-2-methoxyquinoline (). Thermal Stability: Bulkier substituents (e.g., isopropenyl vs. methyl) may lower melting points due to disrupted crystal packing (cf. 4-Bromo-6-methoxy-2-methylquinoline, m.p. 117–118°C, ).
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